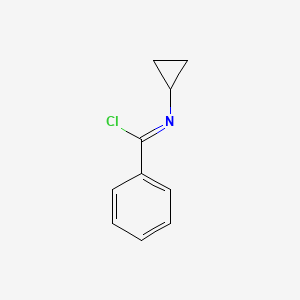

N-cyclopropylbenzenecarboximidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

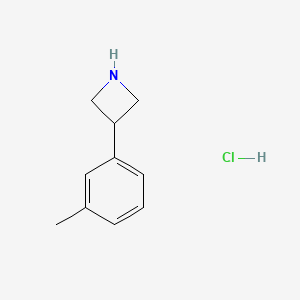

“N-cyclopropylbenzenecarboximidoyl chloride”, also known as CBCl, is a chemical compound with the molecular formula C10H10ClN . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular formula of “N-cyclopropylbenzenecarboximidoyl chloride” is C10H10ClN . The molecular weight is 179.65 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis

“N-cyclopropylbenzenecarboximidoyl chloride” has a molecular weight of 179.65 . It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropylbenzenecarbonimidoyl chloride, also known as N-cyclopropylbenzenecarboximidoyl chloride, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

N-cyclopropylbenzenecarbonimidoyl chloride is frequently used in the synthesis of heterocyclic compounds. Its reactive nature allows it to participate in various cyclization reactions, forming complex heterocyclic structures that are valuable in medicinal chemistry and materials science .

Development of Pharmaceuticals

This compound serves as an intermediate in the development of pharmaceuticals. Its ability to form stable imidoyl chloride intermediates makes it useful in the synthesis of active pharmaceutical ingredients (APIs). Researchers leverage its reactivity to introduce cyclopropyl groups into drug molecules, enhancing their pharmacokinetic properties .

Catalysis in Organic Reactions

N-cyclopropylbenzenecarbonimidoyl chloride is utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. This catalytic role is crucial in the efficient synthesis of complex organic molecules .

Material Science Applications

In material science, this compound is used to create novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for advanced engineering applications .

Agricultural Chemistry

N-cyclopropylbenzenecarbonimidoyl chloride is also applied in agricultural chemistry for the synthesis of agrochemicals. It is used to develop herbicides and pesticides that are more effective and environmentally friendly. The compound’s reactivity allows for the introduction of functional groups that improve the efficacy and selectivity of these agrochemicals .

Biochemical Research

In biochemical research, this compound is employed as a reagent for modifying biomolecules. It can be used to introduce cyclopropyl groups into peptides and proteins, which can help in studying protein-protein interactions and enzyme mechanisms. This application is particularly valuable in the field of proteomics .

将来の方向性

特性

IUPAC Name |

N-cyclopropylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCGNGCWMJFDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylbenzenecarboximidoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)